2-(Benzylamino)-2-(pyridin-3-yl)acetic acid dihydrochloride is a chemical compound that belongs to the class of amino acids, specifically modified amino acids. Its structure features a benzylamino group and a pyridine ring, which contribute to its unique properties. This compound is of interest in various scientific fields, including medicinal chemistry and pharmacology, due to its potential biological activities.
The compound can be sourced from specialized chemical suppliers and research institutions that focus on organic synthesis and pharmaceutical research. It is often used as a reference standard in analytical chemistry and pharmaceutical testing.
2-(Benzylamino)-2-(pyridin-3-yl)acetic acid dihydrochloride is classified as an amino acid derivative. Its structure indicates it may have functions similar to neurotransmitters or other biologically active molecules, making it a candidate for further pharmacological studies.
The synthesis of 2-(Benzylamino)-2-(pyridin-3-yl)acetic acid dihydrochloride can be achieved through several methods, primarily involving the coupling of benzylamine with pyridin-3-ylacetic acid.
The reaction mechanism generally involves the nucleophilic attack of the amine on the carboxylic acid, forming an amide bond. The presence of hydrochloric acid during the final stages ensures the formation of the dihydrochloride salt, enhancing solubility for biological assays.
The molecular formula for 2-(Benzylamino)-2-(pyridin-3-yl)acetic acid dihydrochloride is . The structure consists of:
The compound may participate in various chemical reactions:
The reactivity of 2-(Benzylamino)-2-(pyridin-3-yl)acetic acid dihydrochloride is influenced by its functional groups, allowing it to act as both a nucleophile and electrophile in various organic reactions.
The mechanism of action for compounds like 2-(Benzylamino)-2-(pyridin-3-yl)acetic acid dihydrochloride often involves interaction with biological targets such as enzymes or receptors.
Research into similar compounds suggests potential applications in treating neurological disorders or as anti-inflammatory agents.
Amino acid derivatives serve as pivotal scaffolds in modern drug design due to their inherent biocompatibility, structural diversity, and capacity to mimic endogenous metabolites. Modifications to the core amino acid structure—such as N-alkylation, carboxylate esterification, or side chain hybridization with aromatic systems—enhance pharmacokinetic properties and target specificity. For instance, deuterated amino acid analogs like 2-(Pyridin-2-yl)acetic acid-d6 improve metabolic stability by resisting cytochrome P450-mediated degradation, extending drug half-lives in vivo [2]. Similarly, benzylamine-modified derivatives exploit transport mechanisms (e.g., amino acid transporters) to facilitate blood-brain barrier penetration, enabling CNS drug delivery [4].
Table 1: Therapeutic Applications of Modified Amino Acid Derivatives
Compound Class | Key Structural Modification | Biological Application | Reference |
---|---|---|---|
Pyridine-acetic acid hybrids | Deuterated acetic acid moiety | Metabolic stability enhancement | [2] |
N-Benzylated amino acids | Benzylamine substitution at α-carbon | Enhanced cellular uptake | [1] |
KCNQ channel openers | Chlorobenzamide-pyridine linkage | Neuronal excitability modulation | [4] |
Sigma-2 receptor ligands | Tetrahydroindazole-benzylamine fusion | Tumor imaging and CNS disorder targeting | [8] |
The dihydrochloride salt form of 2-(Benzylamino)-2-(pyridin-3-yl)acetic acid exemplifies strategic optimization: protonation of the benzylamino group enhances aqueous solubility, while the pyridinyl ring enables π-stacking interactions with biological targets. This design is leveraged in oncology, where such derivatives inhibit cyclin-dependent kinases (CDKs) by mimicking ATP-binding site residues [1].
Structural analogues of amino acid derivatives achieve target selectivity through precise biomimicry of natural ligands or substrates. 2-(Benzylamino)-2-(pyridin-3-yl)acetic acid dihydrochloride and its analogs disrupt pathological signaling via three primary mechanisms:
Table 2: Structure-Activity Relationship (SAR) of Key Analogues
Compound | R1 Substituent | Biological Target | Potency (Ki, IC50) | Selectivity |
---|---|---|---|---|
2-(Benzylamino)-2-(pyridin-3-yl)acetic acid dihydrochloride | Unsubstituted benzyl | CDK2/Cyclin E | 0.45–0.60 µM | 10-fold over CDK1 |
ICA-110381 | 4,6-Dichloro-pyridine | KCNQ2 potassium channel | EC50 = 0.8 µM | >100-fold over KCNQ3/5 |
Sigma-2 ligand 7g | Piperidine-benzyl | Sigma-2 receptor | 169 nM | >100-fold over sigma-1 |
Sigma-2 ligand 7t | 4-(4-Pyridyl)-piperidine | Sigma-2 receptor | 16 nM | >625-fold over sigma-1 |
The pharmacological impact of these analogues is further amplified through multicomponent crystal engineering. For example, co-crystallizing flupirtine derivatives ([2-amino-6-(4-fluoro-benzylamino)-pyridin-3-yl]-carbamic acid ethyl ester) with diclofenac augments anti-inflammatory synergy by stabilizing the API-polymer matrix [7]. Such innovations highlight how supramolecular interactions of amino acid analogues can be harnessed to optimize drug delivery.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7